2,4-Dichloro-6-fluorobenzyl alcohol 2,4-Dichloro-6-fluorobenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 1615212-18-4
VCID: VC8245628
InChI: InChI=1S/C7H5Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
SMILES: C1=C(C=C(C(=C1F)CO)Cl)Cl
Molecular Formula: C7H5Cl2FO
Molecular Weight: 195.01 g/mol

2,4-Dichloro-6-fluorobenzyl alcohol

CAS No.: 1615212-18-4

Cat. No.: VC8245628

Molecular Formula: C7H5Cl2FO

Molecular Weight: 195.01 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-fluorobenzyl alcohol - 1615212-18-4

Specification

CAS No. 1615212-18-4
Molecular Formula C7H5Cl2FO
Molecular Weight 195.01 g/mol
IUPAC Name (2,4-dichloro-6-fluorophenyl)methanol
Standard InChI InChI=1S/C7H5Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
Standard InChI Key LZUBSPAUXRAIST-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)CO)Cl)Cl
Canonical SMILES C1=C(C=C(C(=C1F)CO)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

2,4-Dichloro-6-fluorobenzyl alcohol (CAS 1615212-18-4) is a halogenated aromatic alcohol with the molecular formula C₇H₅Cl₂FO and a molecular weight of 195.01 g/mol . Its structure consists of a benzene ring substituted with chlorine atoms at the 2- and 4-positions, a fluorine atom at the 6-position, and a hydroxymethyl (-CH₂OH) group at the 1-position (Figure 1).

Figure 1: Structural representation of 2,4-dichloro-6-fluorobenzyl alcohol.

PropertyValue
CAS Number1615212-18-4
Molecular FormulaC₇H₅Cl₂FO
Molecular Weight195.01 g/mol
IUPAC Name(2,4-Dichloro-6-fluorophenyl)methanol

Synthesis and Industrial Production

The compound is typically synthesized via reduction of precursor carboxylic acids or nitriles. A common method involves:

  • Reduction of 2,4-dichloro-6-fluorobenzoic acid using borane-tetrahydrofuran (BH₃-THF) in anhydrous THF at 0–20°C, yielding the alcohol with >90% efficiency .

  • Alternative routes include hydrogenation of nitriles (e.g., 2,4-dichloro-6-fluorobenzonitrile) in the presence of Raney nickel or cobalt catalysts .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Key Conditions
BH₃-THF reduction 91.30–20°C, 2 hours
Catalytic hydrogenation 62–85H₂ gas, Raney Ni, 50–100°C

Physicochemical Properties

The compound exhibits the following properties:

  • Melting Point: Estimated 45–50°C (analogous to 2-chloro-6-fluorobenzyl alcohol, mp 40–43°C) .

  • Boiling Point: ~250–260°C (extrapolated from halogenated benzyl alcohols) .

  • Density: 1.35–1.45 g/cm³ (calculated using group contribution methods).

  • Solubility: Low in water (<0.1 g/L at 25°C); soluble in polar organic solvents (e.g., THF, DMSO).

pKa Analysis:
The hydroxyl group has a predicted pKa of 13.5±0.2, consistent with electron-withdrawing substituents lowering acidity compared to benzyl alcohol (pKa 15.4) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key signals for 2,4-dichloro-6-fluorobenzyl alcohol (referencing analogs ):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.75 (s, 2H, -CH₂OH)

    • δ 7.25–7.45 (m, 2H, aromatic H-3 and H-5)

  • ¹³C NMR:

    • δ 64.8 (-CH₂OH)

    • δ 115.2–135.4 (aromatic carbons with Cl/F substituents)

Infrared (IR) Spectroscopy

Bond VibrationWavenumber (cm⁻¹)
O-H stretch3300–3500
C-F stretch1100–1200
C-Cl stretch550–750

Applications in Pharmaceutical Chemistry

2,4-Dichloro-6-fluorobenzyl alcohol serves as a critical intermediate in:

  • Antifungal agents: Modifications of the hydroxymethyl group yield triazole derivatives targeting fungal CYP51 .

  • PDE4 inhibitors: Analogous fluorobenzyl alcohols are used in anti-inflammatory drug candidates .

  • Agrochemicals: Precursor for herbicides with enhanced leaf permeability due to halogen substituents .

Recent Research Advancements

Biocatalytic Synthesis

Whole-cell biocatalysts (e.g., immobilized Lactobacillus kefir alcohol dehydrogenase) enable enantioselective reduction of ketone precursors, achieving >95% enantiomeric excess .

Conformational Studies

STO-3G molecular orbital computations reveal a preference for the exo conformation (C-O bond twisted 15° from the aromatic plane), minimizing steric clashes between -OH and ortho-chlorine substituents .

Table 2: Conformational Populations in Solution

SolventExo (%)Endo (%)
CDCl₃6832
DMSO-d₆7228

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